Bmpr2-IN-1 (tfa)

kinase selectivity profiling KINOMEscan BMPR2 inhibitor

Bmpr2-IN-1 (tfa), also designated Compound 8a, is a synthetic macrocyclic small-molecule inhibitor of bone morphogenetic protein receptor type 2 (BMPR2), a transmembrane serine/threonine kinase within the TGF-β receptor superfamily. It was developed through macrocyclization of a promiscuous 3-amino-1H-pyrazole-based acyclic precursor (Compound 1), yielding a constrained ATP-mimetic chemotype that binds the BMPR2 kinase domain via hydrogen bonds with the Y282 backbone and the S350 carbonyl oxygen, accompanied by hydrophobic contacts with I209, V217, and L340.

Molecular Formula C18H16F3N7O3
Molecular Weight 435.4 g/mol
Cat. No. B12370632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmpr2-IN-1 (tfa)
Molecular FormulaC18H16F3N7O3
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7)
InChIKeyOAWNZCPTZLYEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bmpr2-IN-1 (tfa): A Macrocyclic BMPR2-Selective Inhibitor for Pulmonary Arterial Hypertension, Alzheimer's, and Cancer Research Procurement


Bmpr2-IN-1 (tfa), also designated Compound 8a, is a synthetic macrocyclic small-molecule inhibitor of bone morphogenetic protein receptor type 2 (BMPR2), a transmembrane serine/threonine kinase within the TGF-β receptor superfamily [1]. It was developed through macrocyclization of a promiscuous 3-amino-1H-pyrazole-based acyclic precursor (Compound 1), yielding a constrained ATP-mimetic chemotype that binds the BMPR2 kinase domain via hydrogen bonds with the Y282 backbone and the S350 carbonyl oxygen, accompanied by hydrophobic contacts with I209, V217, and L340 [1]. Bmpr2-IN-1 (tfa) exhibits a biochemical IC50 of 506 nM (ADP-Glo assay) and a binding affinity KD of 83.5 nM (ITC), and is supplied as the trifluoroacetate salt (MW 435.36, purity ≥99.40%) by multiple commercial vendors [1]. It is employed as an in vitro tool compound for dissecting BMPR2-dependent signaling in disease models including pulmonary arterial hypertension, Alzheimer's disease, and cancer [1][2].

Why BMP Type II Receptor Inhibitors Cannot Be Substituted for Bmpr2-IN-1 (tfa) Without Loss of Functional Selectivity


The BMP/TGF-β receptor kinome presents a notorious selectivity challenge: most historically available BMPR2-targeting compounds are either promiscuous kinase inhibitors (e.g., dorsomorphin, which hits ALK2/3/6 at IC50 values of 68, 95, and 235 nM respectively alongside BMPR2 at 74 nM, or JNJ-28312141, sunitinib, and nintedanib) or are biased toward type I receptors such as ALK1/2 (e.g., LDN-212854, DMH-1) with negligible activity on BMPR2 [1]. Even the more recently disclosed CDD-series compounds (CDD-1115, CDD-1653, CDD-1281), while highly potent (IC50 1.2–2.8 nM), exhibit a pronounced discrepancy between biochemical potency and cellular activity — CDD-1653 shows a cell-based BRE-luc IC50 of 6,920 nM, a >2,400-fold shift from its biochemical IC50 of 2.8 nM [2]. Bmpr2-IN-1 (tfa) is the first macrocyclic BMPR2 inhibitor chemotype, and its conformational constraint confers a fundamentally different selectivity architecture compared to both promiscuous acyclic inhibitors and the benzimidazole-based CDD series [1]. Substituting Bmpr2-IN-1 with any of these alternatives without verifying target-engagement selectivity in the specific experimental system risks confounding biological interpretation through unrecognized off-target effects on type I receptors, GSK3 isoforms, or other kinome members.

Quantitative Differentiation Evidence for Bmpr2-IN-1 (tfa) Against Closest BMPR2 Inhibitor Comparators


KINOMEscan Selectivity Score (S35 = 0.01): Bmpr2-IN-1 vs. Promiscuous Acyclic Precursor Compound 1

Bmpr2-IN-1 (Compound 8a) achieved a selectivity score S35 of 0.01 when screened at 1 μM against 468 human kinases using the ScanMAX KINOMEscan platform (Eurofins), indicating that only ~1% of kinases tested showed >35% displacement of the probe [1]. In the same panel, only BMPR2 itself, an oncogenic FLT3 mutant, GSK3A, JNK1, and RIOK2 were identified as hits, with the latter three confirmed as weak off-targets by orthogonal NanoBRET and thermal shift assays [1]. By contrast, the acyclic precursor Compound 1 was shown in a prior kinome-wide scan to potently inhibit 262 of 468 kinases — a promiscuous profile with strong binding to type I receptors including ALK5 (KD = 324 nM) [1]. This represents a reduction from ~56% kinome engagement to ~1% conferred by macrocyclization alone, without altering the core 3-amino-1H-pyrazole pharmacophore.

kinase selectivity profiling KINOMEscan BMPR2 inhibitor macrocycle selectivity

Binding Affinity (KD) Improvement: Bmpr2-IN-1 Macrocycle vs. Acyclic Precursor Compound 1 by ITC

Isothermal titration calorimetry (ITC) measurements revealed that macrocyclization of Compound 1 into Bmpr2-IN-1 (8a) improved the binding dissociation constant for BMPR2 from KD = 186 nM to KD = 83.5 nM, representing a 2.2-fold increase in affinity [1]. Crucially, the thermodynamic signatures of binding differ qualitatively: Compound 1 binding is essentially enthalpy-driven (favorable ΔH) but opposed by unfavorable entropy changes (TΔS), whereas Bmpr2-IN-1 binding features an advantageous entropic contribution superimposed on enthalpic driving forces, consistent with the conformational pre-organization imposed by the macrocyclic constraint [1]. This entropic benefit translates directly to the lower KD and is a direct structural consequence of the rigidified linker that forces the three aromatic ring systems out of planarity.

isothermal titration calorimetry binding affinity BMPR2 macrocyclization

Cellular Off-Target Activity on GSK3A/B: Bmpr2-IN-1 vs. Acyclic Precursor Compound 1 by NanoBRET

The promiscuous acyclic precursor Compound 1 exhibited potent cellular inhibition of GSK3A/B with an IC50 of 4.0 nM in the NanoBRET target engagement assay, representing a major off-target liability for any cellular experiment [1]. After macrocyclization to Bmpr2-IN-1 (8a), cellular off-target activity on GSK3A/B was reduced to EC50 values of 10.9 μM (GSK3A) and 33.6 μM (GSK3B) — a 2,725-fold and 8,400-fold reduction, respectively [1]. In digitonin-lysed cells (to control for membrane permeability), the EC50 for GSK3B was 2.3 μM for 8a, confirming that the weak cellular activity is not attributable to poor cell penetration but genuinely reflects reduced intrinsic affinity for GSK3 isoforms [1]. Off-target NanoBRET activity for JNK1 and RIOK2 was also confirmed as weak in the same study [1].

NanoBRET cellular target engagement GSK3 off-target BMPR2 selectivity

ATP-Site Probe-Displacement Potency: Bmpr2-IN-1 vs. CDD-1653 in a Common Binding Assay

In a standardized probe-displacement binding assay conducted by Reaction Biology Corp. using fluorescently labeled ATP (100 nM probe concentration) and HTRF readout against human BMPR2 (aa 189–529), Bmpr2-IN-1 (tfa) yielded an IC50 of 66.6 nM, whereas CDD-1653 — the most selective DECL-derived BMPR2 inhibitor — yielded an IC50 of 2.3 nM under identical assay conditions [1][2]. This represents a 29-fold potency difference in favor of CDD-1653, which is informative for experimental design: CDD-1653 is the preferred choice when maximal biochemical potency is the dominant criterion, while Bmpr2-IN-1 offers the orthogonal chemotype advantage (macrocyclic scaffold) and the extensively characterized NanoBRET cellular selectivity data not yet reported for CDD-1653 [2]. The broad-spectrum kinase inhibitor staurosporine yielded an IC50 of 2.9 μM in the same assay, confirming assay sensitivity [1].

probe-displacement assay ATP-competitive binding BMPR2 IC50 comparison CDD-1653

Molecular Weight and Scaffold Architecture: Bmpr2-IN-1 vs. CDD-Series and Dorsomorphin Analogs

Bmpr2-IN-1 (free base MW = 321.34 Da; TFA salt MW = 435.36 Da) is substantially smaller than the CDD-series BMPR2 inhibitors: CDD-1653 MW = 454.5 Da, and CDD-1115 MW = 546.63 Da [1]. This lower molecular weight is a direct consequence of the macrocyclization strategy, which achieves conformational restriction without appending bulky substituents — in contrast to the benzimidazole-based CDD chemotype that required additional structural elaboration to address metabolic lability . Among historical BMPR2-active compounds, dorsomorphin (MW ~399 Da) and DMH-1 (MW ~390 Da) are comparable in size but lack BMPR2 selectivity: DMH-1 exhibits a BMPR2 IC50 of 3,845 nM and primarily targets ALK1/2/3/6 . Bmpr2-IN-1 therefore occupies a structurally unique position as the only sub-350 Da (free base) macrocyclic inhibitor with documented BMPR2 monoselectivity across 468 kinases.

molecular weight comparison macrocyclic scaffold BMPR2 inhibitor chemotype lead-like properties

Optimal Research and Procurement Application Scenarios for Bmpr2-IN-1 (tfa) Based on Quantitative Differentiation Evidence


BMPR2-Specific Target Validation Where Kinome-Wide Selectivity Is Paramount

Investigators seeking to attribute a cellular phenotype specifically to BMPR2 kinase inhibition — rather than to confounding activity on type I BMP receptors (ALK1–6), TGF-β receptors, AMPK, VEGFR2, or GSK3 isoforms — should select Bmpr2-IN-1 (tfa). Its KINOMEscan S35 of 0.01 across 468 kinases [1] provides the most comprehensively documented kinome selectivity among all published BMPR2 inhibitors to date. Use at 1–10 μM in cellular assays is supported by the NanoBRET target engagement data confirming BMPR2 binding in live cells with >1,000-fold selectivity over GSK3A/B, JNK1, and RIOK2 [1]. Typical procurement quantity: 5–10 mg for a full target-validation campaign.

Mechanistic Studies Requiring an Orthogonal Chemotype to Benzimidazole-Based (CDD-Series) BMPR2 Inhibitors

When CDD-1653 or CDD-1281 generates a biological result, the standard best practice is to confirm the finding with a structurally unrelated BMPR2 inhibitor to exclude scaffold-specific off-target effects. Bmpr2-IN-1 (tfa) is the only commercially available BMPR2 inhibitor that is (a) macrocyclic rather than benzimidazole-based and (b) documented with a full kinome selectivity panel [1]. Its 29-fold lower biochemical potency relative to CDD-1653 (66.6 nM vs. 2.3 nM in the probe-displacement assay) [2] means concentration-matching based on BMPR2 IC50 — rather than equimolar treatment — is essential for valid cross-chemotype comparisons.

Cellular Screening in Disease Models of Pulmonary Arterial Hypertension (PAH), Alzheimer's Disease, or BMP-Driven Cancers

The established disease relevance of BMPR2 in PAH (loss-of-function mutations), Alzheimer's disease (BMP signaling dysregulation), and cancer (overactivated BMP pathway) makes Bmpr2-IN-1 (tfa) suitable for pharmacological interrogation of these indications in vitro [1][3]. Its moderate biochemical potency (IC50 = 506 nM enzymatic; KD = 83.5 nM binding) [1] is comparable to that of many tool compounds targeting type II receptor kinases, and the TFA salt formulation (≥99.40% purity, MW 435.36) ensures reproducible dosing. Researchers should note that in cellulo BMPR2 engagement has not yet been directly quantified by NanoBRET for BMPR2 itself, and the CDD-series compounds exhibit a large biochemical-to-cellular potency gap (CDD-1653: 2.8 nM enzymatic vs. 6,920 nM cellular) [3], suggesting that cellular BMPR2 inhibition may require higher compound concentrations regardless of chemotype.

Medicinal Chemistry Optimization Leveraging the Macrocyclic Scaffold for Permeability and Selectivity Engineering

Medicinal chemists engaged in BMPR2 inhibitor lead optimization can procure Bmpr2-IN-1 (tfa) as a reference macrocyclic chemotype. The demonstrated transformation from a promiscuous acyclic inhibitor (262/468 kinases) to a monoselective macrocycle (S35 = 0.01) validates macrocyclization as a selectivity-engineering strategy on the 3-amino-1H-pyrazole scaffold [1]. The favorable entropic contribution to binding (ITC data) [1] and the relatively low free-base molecular weight (321.34 Da) provide a benchmark for permeability optimization. Structure-activity data on linker variants (8a–e) [1] — where even minor linker modifications (C5 aliphatic vs. aromatic; exchange of carbon for oxygen) dramatically altered selectivity — inform rational linker design in follow-up series.

Quote Request

Request a Quote for Bmpr2-IN-1 (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.